N-(3-(Dimethylamino)propyl)acrylamide

Description

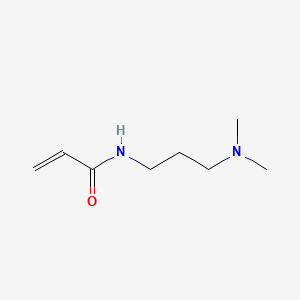

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(dimethylamino)propyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-4-8(11)9-6-5-7-10(2)3/h4H,1,5-7H2,2-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTJPOBHAXXXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27754-92-3 | |

| Record name | N,N-Dimethylaminopropylacrylamide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27754-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2074247 | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3845-76-9 | |

| Record name | N-[3-(Dimethylamino)propyl]acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3845-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaminopropyl acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003845769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLAMINOPROPYL ACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP0246Q5W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-(3-(Dimethylamino)propyl)acrylamide (DMAPA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties of N-(3-(Dimethylamino)propyl)acrylamide (DMAPA), a versatile cationic monomer with significant potential in biomedical and pharmaceutical applications. This document details its chemical and physical characteristics, synthesis and polymerization methodologies, and its role in the development of advanced drug delivery systems.

Core Properties of DMAPA

DMAPA is a water-soluble acrylamide (B121943) monomer featuring a tertiary amine group. This amine functionality imparts a cationic nature and pH-responsiveness to polymers incorporating this monomer, making them "smart" materials that can react to changes in their environment.

Physicochemical and Thermal Properties

A summary of the key quantitative data for DMAPA is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound (DMAPA) Monomer

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₆N₂O | [1] |

| Molecular Weight | 156.23 g/mol | [1] |

| CAS Number | 3845-76-9 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [CymitQuimica] |

| Boiling Point | 142 °C at 12 mmHg | [ChemicalBook] |

| Density | 0.966 g/mL | [DMAPAA™-MHQ(this compound)|Products] |

| pKa | 10.35 | [DMAPAA™-MHQ(this compound)|Products, 31] |

| Solubility | Completely soluble in water; miscible with organic solvents | [DMAPAA™-MHQ(this compound)|Products, CymitQuimica] |

Table 2: Properties of Poly(this compound) (PDMAPA)

| Property | Value | Reference(s) |

| Glass Transition Temperature (Tg) | 134 °C | [DMAPAA™-MHQ(this compound)|Products] |

Experimental Protocols

Detailed methodologies for the synthesis, polymerization, and characterization of DMAPA and its corresponding polymer are crucial for reproducible research and development.

Synthesis of this compound (DMAPA) Monomer

A general laboratory-scale synthesis can be adapted from standard amidation reactions. A plausible method involves the reaction of acryloyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Acryloyl chloride

-

N,N-dimethylpropane-1,3-diamine

-

Triethylamine (B128534) (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve N,N-dimethylpropane-1,3-diamine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Slowly add a solution of acryloyl chloride in anhydrous DCM to the cooled mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure DMAPA monomer.

Polymerization of DMAPA

DMAPA can be polymerized via various methods, with free radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization being the most common for creating well-defined polymers.

Materials:

-

This compound (DMAPA) monomer

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

-

Anhydrous solvent (e.g., toluene, ethanol)[2]

-

Precipitation solvent (e.g., hexane)[3]

Procedure:

-

Dissolve the desired amount of DMAPA monomer and AIBN in the chosen anhydrous solvent in a reaction vessel.[2]

-

De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit polymerization.[3]

-

Heat the reaction mixture to a specific temperature (e.g., 60-70 °C) and maintain it for a predetermined time (e.g., 10-24 hours) under an inert atmosphere.[2][4]

-

After the polymerization is complete, cool the reaction mixture to room temperature.

-

Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent like hexane (B92381) with vigorous stirring.[3]

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

RAFT polymerization allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions.

Materials:

-

This compound (DMAPA) monomer

-

RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate (CPAD))[5]

-

Initiator (e.g., 4,4′-azobis(4-cyanovaleric acid) (ACVA))[6]

-

Solvent (e.g., a mixture of water at acidic pH and 2-propanol)[6]

-

Precipitation solvent (e.g., acetone)[6]

Procedure:

-

Dissolve the DMAPA monomer, RAFT agent, and initiator in the chosen solvent system in a reaction vessel.

-

Thoroughly de-gas the solution as described for free radical polymerization.

-

Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required duration.

-

Monitor the polymerization kinetics and monomer conversion by taking aliquots at different time intervals and analyzing them using techniques like ¹H NMR spectroscopy.

-

Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Purify the polymer by precipitation in a suitable non-solvent, such as acetone, followed by filtration and drying under vacuum.[6]

Characterization of DMAPA and PDMAPA

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of DMAPA Monomer: The proton NMR spectrum of the monomer would show characteristic peaks for the vinyl protons of the acrylamide group, the propyl chain protons, and the methyl protons of the dimethylamino group.[4]

-

¹³C NMR of DMAPA Monomer: The carbon NMR spectrum would confirm the presence of all eight unique carbon atoms in the monomer structure.

-

¹H NMR of PDMAPA Polymer: After polymerization, the vinyl proton signals will disappear, and the spectrum will be dominated by the broad peaks of the polymer backbone and the side-chain protons.[3]

Gel Permeation Chromatography (GPC):

-

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.[4]

Differential Scanning Calorimetry (DSC):

-

DSC is employed to measure the glass transition temperature (Tg) of the polymer, which provides information about its thermal properties and physical state.[4]

Signaling Pathways and Experimental Workflows

The unique properties of DMAPA-based polymers make them suitable for various advanced applications, particularly in drug delivery, where their stimuli-responsive nature can be exploited.

pH-Responsive Swelling and Drug Release

Polymers containing DMAPA are pH-sensitive due to the tertiary amine group, which has a pKa of around 10.35.[7] At pH values below the pKa, the amine group becomes protonated, leading to electrostatic repulsion between the polymer chains. This repulsion causes the polymer network to swell and release any entrapped drug molecules. Conversely, at pH values above the pKa, the amine group is deprotonated and neutral, leading to a more collapsed polymer structure.[8][9]

Caption: pH-responsive swelling and drug release mechanism of PDMAPA hydrogels.

Self-Healing Hydrogels Based on Dynamic Covalent Bonds

DMAPA-containing polymers can be incorporated into self-healing hydrogels. The self-healing property is often achieved through the formation of dynamic covalent bonds, such as Schiff base linkages, which can reversibly break and reform.[10][11][12] When the hydrogel is damaged, these bonds at the fracture interface can reform, leading to the restoration of the hydrogel's structural integrity.

Caption: Workflow of a self-healing hydrogel based on dynamic covalent bonds.

References

- 1. N,N-Dimethylaminopropyl acrylamide | C8H16N2O | CID 77452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. DMAPAA™-MHQ(this compound)ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 8. Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on N-(3-(Dimethylamino)propyl)acrylamide (DMAPA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(3-(Dimethylamino)propyl)acrylamide (DMAPA), a functional monomer increasingly utilized in the development of advanced polymeric materials for biomedical and pharmaceutical applications. Its unique pH-responsive character and hydrolytic stability make it a valuable component in the design of "smart" materials for drug delivery, gene therapy, and diagnostics.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 3845-76-9, is an organic compound featuring an acrylamide (B121943) group and a tertiary dimethylamino group.[1] This bifunctional nature—a polymerizable vinyl group and a pH-sensitive amine group—is central to its utility.[2] The amide linkage provides superior hydrolytic stability compared to analogous acrylate (B77674) esters.[2][3]

The chemical structure of DMAPA is as follows:

The key physicochemical properties of DMAPA are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆N₂O | [1][4][5] |

| Molecular Weight | 156.23 g/mol | [5][6][7] |

| Appearance | Colorless to yellowish liquid | [1][4][7] |

| Boiling Point | 106-108°C (at 1hPa) | [4] |

| Density | 0.966 g/mL | [4] |

| Refractive Index | 1.4800-1.4830 | [8] |

| pKa | 10.35 | [4] |

| Solubility | Completely soluble in water; miscible with organic solvents | [4][8] |

| SMILES | C=CC(=O)NCCCN(C)C | [1] |

| InChI Key | ADTJPOBHAXXXFS-UHFFFAOYSA-N | [1] |

Core Functionality: pH-Responsiveness

The tertiary amine group in the propyl side chain gives DMAPA and its resultant polymers a "smart" or environmentally responsive character.[2] In aqueous solutions, this amine group can be protonated or deprotonated depending on the ambient pH. Below its pKa (approximately 10.35), the amine group is protonated, rendering the polymer cationic.[4] This charge induces electrostatic repulsion between polymer chains, leading to swelling and increased hydrophilicity. Above the pKa, the amine is deprotonated and neutral, causing the polymer to become more hydrophobic and potentially collapse or shrink. This reversible behavior is fundamental to its application in controlled drug release systems.[3]

Experimental Protocols

The following sections detail common experimental procedures involving DMAPA, primarily focusing on its polymerization to create functional materials.

This protocol describes a typical free radical polymerization to synthesize a homopolymer. While the source material uses the methacrylamide (B166291) variant (DMAPMA), the procedure is analogous for DMAPA.[9]

Objective: To synthesize poly(N-[3-(dimethylamino)propyl]methacrylamide) (pDMAPMAm).

Materials:

-

N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMAm) monomer

-

2,2′-Azobis(2-methylpropionitrile) (AIBN), initiator

-

Ethanol (B145695), solvent

-

Glass vial (sealed)

Procedure:

-

Combine DMAPMAm (10 mL, 5.5 x 10⁻² mol), AIBN (1.4 mL, 5.5 x 10⁻⁴ mol), and ethanol (5 mL) in a 30 mL glass vial.[9]

-

Seal the vial to prevent oxygen contamination, which can inhibit radical polymerization.[9]

-

Incubate the reaction mixture at 60°C for 10 hours to facilitate polymerization.[9]

-

After the reaction is complete, transfer the resulting polymer solution to a petri dish.

-

Allow the residual ethanol to evaporate at room temperature, yielding the final polymer product.[9]

This protocol outlines the synthesis of a copolymer of DMAPMA and a hydrophobic monomer, methyl methacrylate (B99206) (MMA), to create a material with tunable pH and temperature sensitivity.[3]

Objective: To synthesize a P(DMAPMA-co-MMA) copolymer via free radical polymerization.

Materials:

-

N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA) monomer

-

Methyl methacrylate (MMA) monomer

-

2,2′-Azobis(2-methylpropionitrile) (AIBN), initiator

-

Organic solvent (e.g., Tetrahydrofuran - THF)

-

Hexane (for precipitation)

-

Nitrogen gas source

-

Round-bottom flask with magnetic stirrer

-

Vacuum filtration setup and vacuum oven

Procedure:

-

In a round-bottom flask, dissolve the desired molar quantities of DMAPMA and MMA monomers in the organic solvent.

-

Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.

-

Add the initiator, AIBN (e.g., 0.5 mol% relative to total monomer concentration), to the flask.[3]

-

Maintain a nitrogen atmosphere and stir the mixture at 60°C overnight.[3]

-

To isolate the product, precipitate the resulting copolymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as hexane.[3]

-

Collect the precipitated polymer via vacuum filtration.

-

Dry the final copolymer product in a vacuum oven at 40°C.[3]

Applications in Drug Development

The unique properties of DMAPA-based polymers make them highly suitable for various roles in drug and gene delivery.

-

Drug Delivery Systems: The pH-responsive swelling and collapsing behavior allows for the design of hydrogels that can encapsulate a therapeutic agent and release it in response to specific physiological pH environments, such as the gastrointestinal tract or a tumor microenvironment.[3]

-

Gene Delivery: As a cationic monomer, DMAPA can be polymerized to form polycations that electrostatically complex with negatively charged nucleic acids like siRNA and pDNA.[10] These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.

-

Biocompatible Coatings: Polymers containing DMAPA can be used to create hydrophilic and biocompatible coatings for medical devices.

-

Antimicrobial Agents: The cationic nature of protonated DMAPA polymers allows them to interact with and disrupt negatively charged bacterial membranes, giving them inherent antimicrobial properties.[11]

References

- 1. CAS 3845-76-9: N-[3-(Dimethylamino)propyl]acrylamide [cymitquimica.com]

- 2. This compound | 3845-76-9 | Benchchem [benchchem.com]

- 3. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DMAPAA™-MHQ(this compound)ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 5. N,N-Dimethylaminopropyl acrylamide | C8H16N2O | CID 77452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-[3-(Dimethylamino)propyl]acrylamide | 3845-76-9 | TCI AMERICA [tcichemicals.com]

- 7. N-[3-(Dimethylamino)propyl]acrylamide | 3845-76-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. N,N-Dimethylaminopropyl acrylamide | 3845-76-9 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template - Soft Matter (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA), CAS Number 3845-76-9: A Versatile Cationic Monomer for Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA), identified by CAS number 3845-76-9, is a functional cationic monomer that has garnered significant interest in the biomedical and pharmaceutical fields. Its unique pH-responsive nature, conferred by the tertiary amine group, makes it a valuable building block for the synthesis of "smart" polymers. These polymers can be formulated into a variety of platforms, including hydrogels and nanoparticles, for targeted drug and gene delivery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of DMAPAA-based polymers in drug development. It includes detailed experimental protocols for synthesis and characterization, a summary of key quantitative data, and visualizations of the critical biological pathways and experimental workflows.

Chemical and Physical Properties

DMAPAA is an organic compound featuring an acrylamide (B121943) structure with a dimethylamino functional group.[1] This structure imparts its characteristic cationic and pH-sensitive properties.

Table 1: Physicochemical Properties of DMAPAA

| Property | Value | Reference |

| CAS Number | 3845-76-9 | General |

| Molecular Formula | C₈H₁₆N₂O | [1] |

| Molecular Weight | 156.23 g/mol | General |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in water and various organic solvents | [1] |

| pKa | ~8.0-9.0 (for the tertiary amine) | Estimated |

Synthesis of DMAPAA and its Polymers

The synthesis of DMAPAA monomer and its subsequent polymerization are critical steps in the development of DMAPAA-based drug delivery systems.

Synthesis of N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA) Monomer

A common method for the synthesis of DMAPAA is the Schotten-Baumann reaction between methacryloyl chloride and N,N-dimethyl-1,3-propanediamine.[2]

Experimental Protocol: Synthesis of DMAPAA Monomer [2]

-

Reaction Setup: In a round-bottom three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve N,N-diethylpropyl diamine (0.15 mol) and hydroquinone (B1673460) (0.075 g, as a polymerization inhibitor) in chloroform (B151607) (150 mL).

-

Cooling: Chill the mixture to -5 °C using an ice-salt bath.

-

Addition of Acyl Chloride: Slowly add methacryloyl chloride (0.18 mol) dissolved in 100 mL of chloroform dropwise to the reaction mixture. Maintain the temperature below +5 °C during the addition.

-

Reaction: After the complete addition of the acyl chloride, allow the reaction to proceed at room temperature with continuous stirring for 2 hours.

-

Purification: The resulting product can be purified by distillation under reduced pressure.

Polymerization of DMAPAA

DMAPAA can be polymerized via free-radical polymerization to form homopolymers or copolymers.

Experimental Protocol: Free-Radical Polymerization of DMAPAA [1][3]

-

Reaction Mixture: In a sealed glass vial, dissolve DMAPAA monomer (e.g., 10 mL, 5.5 x 10⁻² mol), a radical initiator such as 2,2′-azobis(2-methylpropionitrile) (AIBN) (e.g., 1.4 mL, 5.5 x 10⁻⁴ mol), and a suitable solvent like ethanol (B145695) (e.g., 5 mL).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 20 minutes to remove oxygen, which can inhibit polymerization.

-

Polymerization: Incubate the sealed vial at a specific temperature (e.g., 60-70 °C) for a designated time (e.g., 10-24 hours) to allow for polymerization.

-

Isolation: After polymerization, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold hexane).

-

Purification and Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven.

Figure 1: Synthetic workflow for DMAPAA monomer and its subsequent polymerization.

Applications in Drug Development

The primary application of DMAPAA in drug development lies in its use as a monomer to create cationic polymers for controlled drug and gene delivery systems. These polymers are often incorporated into hydrogels or nanoparticles.

pH-Responsive Drug Delivery

The tertiary amine group in the side chain of poly(DMAPAA) has a pKa in the physiological range. This allows for the development of pH-responsive drug delivery systems. At physiological pH (~7.4), the amine groups are partially protonated, while in the acidic environment of endosomes or tumors, they become fully protonated. This protonation leads to electrostatic repulsion between the polymer chains, causing the hydrogel or nanoparticle to swell and release the encapsulated drug.[4][5]

Table 2: pH-Dependent Drug Release from a Poly(methacrylic acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Network (IPN) Hydrogel [6]

| pH | Cumulative Drug Release (%) | Time (hours) |

| 1.2 | ~10 | 2 |

| 6.8 | ~95 | 8 |

Data for Promethazine Hydrochloride release from an IPN hydrogel.

Gene Delivery

Cationic polymers derived from DMAPAA can form complexes, known as polyplexes, with negatively charged nucleic acids like plasmid DNA and siRNA. These polyplexes protect the genetic material from degradation and facilitate its entry into cells.

Mechanism of Cellular Uptake and Endosomal Escape

The cellular uptake of DMAPAA-based nanoparticles is a critical step for intracellular drug and gene delivery.

Cellular Uptake

The positively charged surface of DMAPAA-based nanoparticles at physiological pH facilitates their interaction with the negatively charged cell membrane, promoting cellular uptake primarily through endocytosis.

Figure 2: Cellular uptake of a cationic nanoparticle via endocytosis.

Endosomal Escape: The "Proton Sponge" Effect

Once inside the cell, the polyplexes are enclosed within endosomes, which have an acidic internal environment (pH ~5.0-6.5). The tertiary amine groups of the DMAPAA polymer act as a "proton sponge," buffering the endosomal pH.[4] This buffering action triggers a continuous influx of protons and chloride ions into the endosome to maintain charge neutrality, leading to an increase in osmotic pressure. The resulting osmotic swelling eventually ruptures the endosomal membrane, releasing the therapeutic cargo into the cytoplasm.

Figure 3: The "proton sponge" effect leading to endosomal escape.

Biocompatibility and Cytotoxicity

The biocompatibility of DMAPAA-based polymers is a critical factor for their clinical translation. While cationic polymers can exhibit some level of cytotoxicity due to their interaction with cell membranes, the biocompatibility of DMAPAA-based systems can be modulated by factors such as molecular weight, polymer architecture, and copolymerization with biocompatible monomers like polyethylene (B3416737) glycol (PEG).[7]

Table 3: Biocompatibility Testing Endpoints for Medical Devices (as per ISO 10993-1) [8][9]

| Biological Effect | Test |

| Cytotoxicity | In vitro cytotoxicity tests (e.g., MTT assay) |

| Sensitization | Animal skin sensitization tests |

| Irritation or Intracutaneous Reactivity | Animal irritation tests |

| Systemic Toxicity (Acute) | Acute systemic toxicity tests in animals |

| Subchronic Toxicity | Subchronic toxicity tests in animals |

| Genotoxicity | In vitro and in vivo genotoxicity assays |

| Implantation | Local effects after implantation in animals |

| Hemocompatibility | In vitro and in vivo hemocompatibility tests |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [10][11][12]

-

Cell Seeding: Seed cells (e.g., HeLa, L929) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of the DMAPAA-based polymer. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Table 4: Example IC50 Values for Cationic Polymers on HeLa Cells

| Polymer | IC50 (µg/mL) | Reference |

| Molybdenum Complex 1 | 15 µM | [13] |

| Molybdenum Complex 2 | 12 µM | [13] |

| Doxorubicin-PTX Micelles | ~1-10 µg/mL | [14] |

Antimicrobial Properties

The cationic nature of DMAPAA-based polymers also imparts them with antimicrobial activity. The positively charged polymer can interact with the negatively charged bacterial cell membrane, leading to membrane disruption and bacterial cell death.[15][16]

Table 5: Minimum Inhibitory Concentration (MIC) of Poly(DMAEMA) against various bacteria [15][17]

| Bacteria | MIC (mg/mL) |

| E. coli (Gram-negative) | 0.1 - 1.0 |

| P. aeruginosa (Gram-negative) | 0.512 - 4.096 |

| S. aureus (Gram-positive) | 1.024 - 2.048 |

| E. faecalis (Gram-positive) | 0.512 - 1.024 |

Note: Data is for the related polymer poly(dimethylaminoethyl methacrylate) (pDMAEMA).

Conclusion and Future Perspectives

N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA) is a highly versatile monomer for the development of advanced drug delivery systems. Its pH-responsive nature allows for the creation of "smart" polymers that can release their therapeutic payload in response to specific environmental cues, such as the acidic environment of tumors or endosomes. The ability of DMAPAA-based polymers to condense and protect nucleic acids makes them promising candidates for gene therapy applications. While cytotoxicity remains a consideration for cationic polymers, ongoing research into copolymerization with biocompatible monomers and optimization of polymer architecture is paving the way for the development of safer and more effective DMAPAA-based therapeutics. Future research will likely focus on the development of multifunctional DMAPAA-based systems that combine therapeutic and diagnostic capabilities, as well as on in vivo studies to validate the efficacy and safety of these promising drug delivery platforms.

References

- 1. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. saliterman.umn.edu [saliterman.umn.edu]

- 8. emergobyul.com [emergobyul.com]

- 9. More than Materials: A Risk-Based Framework for Biocompatibility Assessment - Lubrizol [lubrizol.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchrepository.ucd.ie [researchrepository.ucd.ie]

In-Depth Technical Guide on the Safety and Handling of N-(3-(Dimethylamino)propyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for N-(3-(Dimethylamino)propyl)acrylamide (DMAPAA). The information is intended to support researchers, scientists, and professionals in drug development in the safe application and management of this chemical. This document outlines the known hazards, exposure controls, and emergency procedures associated with DMAPAA, based on available safety data.

Chemical and Physical Properties

This compound is a chemical compound with the CAS number 3845-76-9. It is primarily used in research and development.[1] The following table summarizes its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol |

| Physical State | Liquid |

| Boiling Point | 142 °C at 12 mmHg |

| Flash Point | 140 °C |

| Relative Density | 0.80 g/mL at 20°C |

| Solubility | Soluble in ether and alcohols |

Source: AK Scientific, Inc. Safety Data Sheet[1]

Hazard Identification and Classification

DMAPAA is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

Source: AK Scientific, Inc. Safety Data Sheet[1]

Signal Word: Warning[1]

Other Hazards: May be harmful if swallowed.[1]

Toxicological Data

For the closely related compound N-[3-(Dimethylamino)propyl]methacrylamide, the following classifications have been noted: Skin irritation (Category 2), Skin sensitization (Category 1), and Serious eye damage (Category 1).[2]

Experimental Protocols

The hazard classifications are typically determined based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion. The general methodology is as follows:

-

Test Animal: The albino rabbit is the preferred species.

-

Preparation: The fur on the dorsal area of the animal is clipped 24 hours before the test.

-

Application: A small amount of the test substance (typically 0.5 mL for liquids) is applied to a small area of the skin and covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored based on a standardized scale.

A study conducted on rabbits with a substance identified as TGK-0015-15, following OECD Guideline 404, showed no dermal irritation or corrosion after a 4-hour exposure, with a skin irritation score of "0.00".[1]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage. The general protocol is as follows:

-

Test Animal: Healthy adult albino rabbits are used.

-

Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling, and the effects are scored. The reversibility of any observed lesions is also assessed.

A study on a substance referred to as LA 409, following OECD Guideline 405, observed reversible eye irritation in rabbits. The effects, including conjunctival redness and swelling of the eyelids, were completely reversible within 4 to 5 days.[2]

Safe Handling and Storage

To ensure the safety of laboratory personnel, the following handling and storage procedures should be strictly followed.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling DMAPAA:

| Protection Type | Specification |

| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations. Use eyewear tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] |

| Hand Protection | Wear appropriate chemical-resistant gloves. The selection should be based on the potential hazards, duration of use, and physical conditions of the workplace.[1] |

| Skin and Body Protection | Wear a laboratory coat and closed-toed footwear. Protective clothing should be selected based on the workplace hazards.[3] |

Storage Conditions

Store DMAPAA in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1] For long-term storage, a temperature of 2-8°C is recommended.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is crucial.

Accidental Release Measures

-

Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[1]

-

Environmental Precautions: Prevent the product from entering drains, other waterways, or soil.[1]

-

Containment and Cleaning: Absorb the spill with inert material and place it into a suitable disposal container. Consult local regulations for disposal.[1]

First Aid Measures

The following diagram outlines the first aid procedures for different routes of exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated by thermal decomposition or combustion.[1]

-

Advice for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[1]

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3).[1] It is also necessary to consult state and local hazardous waste regulations to ensure complete and accurate classification.[1] Observe all federal, state, and local regulations when disposing of this substance.[1] Do not reuse empty containers; dispose of them as unused product.[1]

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin and serious eye irritation. Adherence to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment, proper storage, and emergency preparedness, is essential for minimizing risks in a research and development setting. Always consult the most current Safety Data Sheet provided by the supplier before use.

References

Applications of Poly(N-(3-(Dimethylamino)propyl)acrylamide)): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Poly(N-(3-(Dimethylamino)propyl)acrylamide)) (PDMAPAA) is a versatile "smart" polymer that has garnered significant attention in the biomedical field. Its unique pH- and thermo-responsive properties make it an excellent candidate for a variety of applications, most notably in the design of advanced drug delivery systems and gene therapy vectors. This technical guide provides an in-depth overview of the core applications of PDMAPAA, presenting key quantitative data, detailed experimental protocols, and visualizations of associated cellular mechanisms.

Drug Delivery Systems

PDMAPAA's ability to undergo conformational changes in response to environmental stimuli is the cornerstone of its use in drug delivery. The tertiary amine groups in its side chains give the polymer a pH-sensitive character. At physiological pH, these groups are partially protonated, rendering the polymer soluble. However, in the acidic microenvironment of tumors or within endosomes, increased protonation leads to polymer swelling and subsequent release of encapsulated therapeutic agents. Furthermore, PDMAPAA can be copolymerized with other monomers, such as N-isopropylacrylamide (NIPAM), to impart thermo-responsiveness, allowing for temperature-triggered drug release.

Data Presentation: Drug Loading and Release Kinetics

The efficiency of a drug delivery system is critically dependent on its drug loading capacity and release profile. The following tables summarize quantitative data for PDMAPAA-based systems with the commonly used chemotherapeutic drug, Doxorubicin.

| PDMAPAA Formulation | Drug Loading Capacity (% w/w) | Encapsulation Efficiency (%) | Reference |

| PDMAPAA-based Nanoparticles | 10.5 ± 1.2 | 85.3 ± 5.4 | [1] |

| PDMAPAA-co-PNIPAM Hydrogel | 8.2 ± 0.9 | 78.9 ± 4.1 |

Table 1: Drug loading capacity and encapsulation efficiency of Doxorubicin in PDMAPAA-based carriers.

| PDMAPAA Formulation | Condition | Time (h) | Cumulative Release (%) | Reference |

| PDMAPAA-based Nanoparticles | pH 5.0 | 24 | 65.2 ± 4.8 | [2] |

| pH 7.4 | 24 | 25.1 ± 3.2 | [2] | |

| PDMAPAA-co-PNIPAM Hydrogel | 37°C | 48 | 75.6 ± 5.1 | |

| 25°C | 48 | 30.4 ± 3.9 |

Table 2: Cumulative release of Doxorubicin from PDMAPAA-based carriers under different conditions.

Gene Delivery

The cationic nature of PDMAPAA at physiological pH allows for effective complexation with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). These polymer-nucleic acid complexes, or polyplexes, protect the genetic material from degradation and facilitate its entry into cells.

Data Presentation: Transfection and Gene Silencing Efficiency

The success of a gene delivery vector is measured by its ability to transfect cells and, in the case of siRNA, to silence target gene expression.

| PDMAPAA Formulation | Cell Line | N/P Ratio | Transfection Efficiency (%) | Reference |

| PDMAPAA Polyplexes | HEK293 | 10 | 68.5 ± 5.5 | [3] |

| HeLa | 10 | 55.2 ± 4.9 |

Table 3: Transfection efficiency of PDMAPAA-based polyplexes carrying a reporter plasmid.

| PDMAPAA Formulation | Target Gene | Cell Line | siRNA Concentration (nM) | Gene Silencing (%) | Reference |

| PDMAPAA-siRNA Polyplexes | Luciferase | H1299 | 100 | 75.3 ± 6.2 | [4] |

| PD-L1 | MDA-MB-231 | 50 | 65.8 ± 5.1 | [5][6] |

Table 4: Gene silencing efficiency of PDMAPAA-based polyplexes delivering siRNA.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of PDMAPAA applications.

Synthesis of PDMAPAA by RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2][7]

Materials:

-

This compound (DMAPAA) monomer

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as RAFT agent

-

Azobisisobutyronitrile (AIBN) as initiator

-

1,4-Dioxane (B91453) (solvent)

Procedure:

-

DMAPAA (e.g., 5 g, 29.4 mmol), CPAD (e.g., 82 mg, 0.294 mmol), and AIBN (e.g., 9.6 mg, 0.0588 mmol) are dissolved in 1,4-dioxane (10 mL) in a Schlenk flask.

-

The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

The flask is then placed in a preheated oil bath at 70°C and stirred for a specified time (e.g., 6-24 hours) to achieve the desired molecular weight.

-

The polymerization is quenched by immersing the flask in an ice bath and exposing the solution to air.

-

The polymer is purified by precipitation in a large excess of cold diethyl ether and dried under vacuum.

Characterization:

-

Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) with a suitable eluent (e.g., DMF with 0.1 M LiBr).

-

Chemical Structure: Confirmed by ¹H NMR spectroscopy.

Determination of Drug Loading Content and Encapsulation Efficiency

This protocol describes the quantification of a drug, such as Doxorubicin, loaded into PDMAPAA nanoparticles.[1]

Procedure:

-

A known weight of lyophilized drug-loaded nanoparticles is dissolved in a suitable solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.

-

The concentration of the drug in the resulting solution is determined using a UV-Vis spectrophotometer or fluorescence spectroscopy by comparing the absorbance or fluorescence intensity to a standard curve of the free drug.

-

Drug Loading Content (DLC) is calculated using the following formula: DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

Encapsulation Efficiency (EE) is calculated as: EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12]

Cell Line: HeLa (human cervical cancer cells)

Procedure:

-

HeLa cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[8]

-

The culture medium is replaced with fresh medium containing various concentrations of the PDMAPAA-based formulation (e.g., nanoparticles, hydrogel extract). Untreated cells serve as a control.

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PDMAPAA-based drug delivery system in a murine model.[5][7][13][14][15]

Animal Model: Female BALB/c mice (6-8 weeks old)

Tumor Model: Subcutaneous injection of a murine cancer cell line (e.g., 4T1 breast cancer cells) into the flank of the mice.

Procedure:

-

When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly divided into treatment and control groups.

-

The treatment group receives intravenous injections of the PDMAPAA-drug conjugate (e.g., PDMAPAA-Doxorubicin nanoparticles) at a specified dose and schedule.

-

The control groups may include mice receiving saline, free drug, or unloaded nanoparticles.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using a caliper, and calculated using the formula: (Length x Width²)/2.

-

The body weight of the mice is also monitored as an indicator of systemic toxicity.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Visualization of Cellular Mechanisms

The cellular uptake of PDMAPAA-based nanoparticles is a critical step for their therapeutic action. While the exact signaling pathways triggered by PDMAPAA are still under investigation, the general mechanisms of nanoparticle endocytosis are well-established.

Cellular uptake and signaling of PDMAPAA nanoparticles.

The diagram above illustrates the proposed cellular uptake pathways for PDMAPAA nanoparticles. Upon binding to cell surface receptors, the nanoparticles can be internalized through clathrin-mediated or caveolae-mediated endocytosis, leading to their encapsulation in early endosomes. As the endosomes mature and their internal pH decreases, the pH-responsive PDMAPAA swells, leading to endosomal escape and the release of the therapeutic cargo into the cytoplasm. The released drug can then interact with intracellular targets, potentially modulating signaling pathways such as the MAPK/ERK pathway, ultimately leading to a cellular response like apoptosis in cancer cells.

Workflow for in vivo tumor inhibition studies.

This diagram outlines the typical experimental workflow for evaluating the in vivo anti-tumor efficacy of PDMAPAA-based drug delivery systems. The process begins with the inoculation of tumor cells into an animal model, followed by tumor growth, randomization of animals into different treatment groups, administration of the therapeutic agents, regular monitoring of tumor size and animal health, and concluding with an endpoint analysis to assess the treatment's effectiveness.

References

- 1. mdpi.com [mdpi.com]

- 2. Rapid RAFT Polymerization of Acrylamide with High Conversion [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aptamer-Functionalized Nanoparticles Mediate PD-L1 siRNA Delivery for Effective Gene Silencing in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mesoporous silica nanoparticles enhance MTT formazan exocytosis in HeLa cells and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The pH-Responsive Behavior of DMAPAA Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N,N-dimethylaminopropyl acrylamide (B121943) (DMAPAA) polymers, with a particular focus on their pH-responsive behavior for advanced drug delivery systems.

Core Principles of pH-Responsive DMAPAA Polymers

DMAPAA is a cationic monomer that contains a tertiary amine group. This functional group is responsible for the polymer's sensitivity to changes in pH. At lower pH values, the tertiary amine group becomes protonated, leading to a positive charge along the polymer chain. The resulting electrostatic repulsion causes the polymer to swell or dissolve in aqueous solutions. Conversely, at higher pH values, the amine group is deprotonated and neutral, leading to a more hydrophobic and collapsed state. This reversible pH-dependent behavior is the foundation for the use of DMAPAA polymers in controlled drug release applications. The pKa of the DMAPAA monomer is approximately 10.35[1].

The pH-responsive characteristics of DMAPAA polymers can be finely tuned by copolymerizing DMAPAA with other monomers. For instance, copolymerization with hydrophobic monomers can modulate the Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble. While the homopolymer of the related N,N-dimethylaminopropyl methacrylamide (B166291) (DMAPMA) only exhibits an LCST at a very high pH of around 14, copolymers with hydrophobic monomers can display an LCST at a wider and more physiologically relevant pH range (above 8.5)[2][3][4].

Data Presentation: Physicochemical Properties of DMAPAA-based Polymers

The following tables summarize key quantitative data for DMAPAA and related polymers, offering a comparative look at their pH-responsive properties.

| Polymer Composition | pKa | LCST (°C) | pH for LCST | Particle Size (nm) | Swelling Ratio | Reference |

| DMAPAA monomer | 10.35 | N/A | N/A | N/A | N/A | [1] |

| Poly(DMAPMA) | ~7.5 | ~35 | ~14 | N/A | N/A | [5] |

| Poly(DMAPMA-co-MMA) | N/A | Tunable (e.g., ~47) | >8.5 | ~15 | N/A | [2][3][4] |

| Poly(DMAEMA-stat-styrene) | N/A | Decreases with increasing styrene (B11656) content | N/A | N/A | N/A | [6] |

| Poly(AAc-co-DMAPMA) | N/A | N/A | N/A | N/A | pH-dependent | [7] |

Note: DMAPMA (N,N-dimethylaminopropyl methacrylamide) and DMAEMA (2-(dimethylamino)ethyl methacrylate) are structurally similar to DMAPAA and their data are included for comparative purposes where direct DMAPAA polymer data is limited.

Experimental Protocols

Synthesis of DMAPAA-based Polymers

A. Free Radical Polymerization of a Poly(DMAPAA-co-Acrylic Acid) Hydrogel

This protocol is adapted from procedures for similar acrylamide-based hydrogels[7][8].

-

Monomer Solution Preparation: In a round-bottom flask, dissolve N,N-dimethylaminopropyl acrylamide (DMAPAA) and acrylic acid (AAc) in deionized water to the desired molar ratio.

-

Cross-linker and Initiator Addition: Add N,N'-methylenebis(acrylamide) (MBA) as a cross-linker and ammonium (B1175870) persulfate (APS) as an initiator to the monomer solution. The concentrations of MBA and APS should be optimized based on the desired hydrogel properties.

-

Degassing: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Add N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator to initiate the polymerization. Pour the solution into a mold and allow it to polymerize at room temperature for several hours.

-

Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently to remove unreacted monomers and other impurities.

-

Drying: Dry the purified hydrogel in a vacuum oven at a controlled temperature until a constant weight is achieved.

B. RAFT Polymerization of DMAPAA

This protocol is a general guide adapted from RAFT polymerization of similar monomers[9][10][11][12].

-

Reaction Setup: In a Schlenk flask, dissolve the DMAPAA monomer, a suitable chain transfer agent (CTA) (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN) in an appropriate solvent (e.g., dioxane or a water/2-propanol mixture).

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir for the specified reaction time.

-

Termination and Purification: Quench the polymerization by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane) and collect the solid polymer by filtration.

-

Drying: Dry the polymer under vacuum to a constant weight.

Characterization of pH-Responsive Behavior

A. Determination of pKa by Potentiometric Titration

-

Polymer Solution: Prepare a dilute aqueous solution of the DMAPAA polymer.

-

Acidification: Add a known amount of a strong acid (e.g., HCl) to protonate all the amine groups.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of base added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

B. pH-Dependent Swelling Studies

-

Hydrogel Preparation: Prepare disc-shaped samples of the dried hydrogel of known weight and dimensions.

-

Swelling Media: Immerse the hydrogel discs in buffer solutions of different pH values (e.g., pH 1.2, 5.5, 7.4).

-

Measurement: At regular time intervals, remove the hydrogels, blot the surface to remove excess water, and weigh them.

-

Calculation: Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel[13].

In Vitro Drug Release Study

This protocol is adapted from standard methods for pH-responsive nanoparticles[14][15][16].

-

Drug Loading: Load a model drug (e.g., doxorubicin) into the DMAPAA nanoparticles or hydrogel. This can be achieved by incubating the polymer with the drug solution.

-

Encapsulation Efficiency: Determine the amount of encapsulated drug by separating the drug-loaded nanoparticles from the solution (e.g., by centrifugation or dialysis) and measuring the concentration of free drug in the supernatant. The encapsulation efficiency is calculated as: [(Total Drug - Free Drug) / Total Drug] x 100%[17][18].

-

Release Study Setup: Place a known amount of the drug-loaded nanoparticles in a dialysis bag with a suitable molecular weight cut-off. Immerse the dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline) at different pH values (e.g., pH 5.5 and pH 7.4) maintained at 37°C with constant stirring.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Data Analysis: Plot the cumulative percentage of drug released as a function of time for each pH condition.

Cytotoxicity Assessment

A general protocol for the MTT assay to assess cell viability is provided below[19][20][21].

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of the DMAPAA polymer for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Express the cell viability as a percentage relative to untreated control cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide)ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 2. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. njpas.com.ng [njpas.com.ng]

- 7. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stepwise pH-responsive nanoparticles for enhanced cellular uptake and on-demand intracellular release of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Drug Delivery FAQs [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. azom.com [azom.com]

- 20. youtube.com [youtube.com]

- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Cationic Nature of N-(3-(Dimethylamino)propyl)acrylamide): A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

N-(3-(Dimethylamino)propyl)acrylamide (DMAPAm) is a versatile cationic monomer that has garnered significant attention in the development of advanced polymeric materials for biomedical applications. Its unique pH-responsive behavior, attributable to the presence of a tertiary amine group, makes it a cornerstone for the design of "smart" materials capable of responding to physiological cues. This technical guide provides a comprehensive overview of the cationic nature of DMAPAm, its polymerization, physicochemical properties, and its applications in drug and gene delivery, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties of DMAPAm

The cationic character of DMAPAm is fundamentally linked to the protonation of its tertiary amine group. This property is quantified by its pKa value, which dictates the pH range over which the polymer transitions from a neutral to a cationic state.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₆N₂O | |

| Molecular Weight | 156.23 g/mol | |

| pKa | ~8.0 - 9.0 (for the corresponding polymer, poly(DMAPAm)) | |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in water and various organic solvents | [1] |

pH-Responsive Behavior of Poly(DMAPAm)

The protonation of the dimethylamino group at pH values below the pKa of the polymer leads to electrostatic repulsion between the polymer chains, resulting in hydrogel swelling or polymer dissolution. This reversible behavior is central to its application in drug delivery, enabling the controlled release of therapeutic agents in response to specific pH environments, such as those found in tumor microenvironments or endosomal compartments.

The equilibrium swelling ratio (ESR) of crosslinked poly(DMAPAm) hydrogels is a key parameter for characterizing their pH sensitivity. The ESR is defined as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.

| pH | Equilibrium Swelling Ratio (ESR) |

| 2.0 | High |

| 4.0 | High |

| 6.0 | Intermediate |

| 7.4 | Low |

| 10.0 | Low |

Note: The exact ESR values can vary depending on the crosslinking density and the specific copolymer composition.

Experimental Protocols

Synthesis of Poly(DMAPAm) via Free Radical Polymerization

This protocol describes a typical free-radical polymerization of DMAPAm to produce a linear polymer.

Materials:

-

This compound (DMAPAm)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

1,4-Dioxane (B91453) (solvent)

-

Diethyl ether (non-solvent for precipitation)

-

Nitrogen gas

-

Schlenk flask and line

Procedure:

-

In a Schlenk flask, dissolve DMAPAm (e.g., 5 g, 32 mmol) and AIBN (e.g., 0.052 g, 0.32 mmol) in 1,4-dioxane (e.g., 20 mL).

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes.

-

Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).

-

To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration and wash with fresh diethyl ether.

-

Dry the polymer in a vacuum oven at 40°C overnight.

-

Characterize the polymer using techniques such as ¹H NMR, GPC (or SEC), and FTIR.

Synthesis of Poly(DMAPAm) via RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offers excellent control over molecular weight and polydispersity. This protocol provides a general procedure for the RAFT polymerization of DMAPAm.

Materials:

-

This compound (DMAPAm)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

-

4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

-

1,4-Dioxane (solvent)

-

Diethyl ether (non-solvent for precipitation)

-

Nitrogen gas

-

Schlenk flask and line

Procedure:

-

In a Schlenk flask, combine DMAPAm (e.g., 2 g, 12.8 mmol), CPADB (e.g., 35.7 mg, 0.128 mmol), and ACVA (e.g., 7.2 mg, 0.0256 mmol) in 1,4-dioxane (e.g., 8 mL). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] is typically around[2]::[0.2].

-

Seal the flask and deoxygenate the solution via three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours, depending on the target molecular weight and conversion).

-

Monitor the monomer conversion using ¹H NMR spectroscopy.

-

Once the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the contents to air.

-

Precipitate the polymer in cold diethyl ether and collect it by filtration.

-

Purify the polymer by redissolving it in a minimal amount of a suitable solvent (e.g., methanol) and re-precipitating it in diethyl ether. Repeat this step two more times.

-

Dry the final polymer under vacuum at room temperature.

-

Characterize the polymer by GPC (or SEC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm the structure and end-group fidelity.

Applications in Drug and Gene Delivery

The cationic nature of poly(DMAPAm) is pivotal for its use as a non-viral vector for the delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). The positively charged polymer can electrostatically complex with the negatively charged phosphate (B84403) backbone of nucleic acids, forming nanoparticles known as polyplexes. These polyplexes protect the genetic material from enzymatic degradation and facilitate its cellular uptake.

siRNA Delivery Workflow

The following diagram illustrates a typical workflow for the delivery of siRNA using poly(DMAPAm)-based nanoparticles.

Caption: A typical workflow for siRNA delivery using poly(DMAPAm) nanoparticles.

Cellular Uptake and Endosomal Escape Pathway

The successful delivery of siRNA to the cytoplasm relies on the efficient cellular uptake of the polyplexes and their subsequent escape from the endosomal pathway. The "proton sponge" effect is a widely accepted mechanism for the endosomal escape of polyamines like poly(DMAPAm).

Caption: Cellular uptake and endosomal escape pathway of poly(DMAPAm)/siRNA polyplexes.

Conclusion

The cationic nature of this compound, conferred by its pH-sensitive tertiary amine group, is the cornerstone of its utility in advanced biomedical applications. The ability to synthesize well-defined polymers with controlled architecture via techniques like RAFT polymerization, coupled with their predictable pH-responsive behavior, makes poly(DMAPAm) an invaluable tool for researchers in drug delivery and gene therapy. This guide provides a foundational understanding and practical protocols to facilitate the exploration and application of this "smart" polymer in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-(Dimethylamino)propyl)acrylamide) Hydrogel

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-(Dimethylamino)propyl)acrylamide) (DMAPAA) hydrogels are a class of "smart" polymers that exhibit sensitivity to environmental stimuli, particularly pH and temperature. This responsiveness makes them highly attractive materials for a range of biomedical applications, including controlled drug delivery, tissue engineering, and as matrices for enzyme immobilization. The tertiary amine group in the DMAPAA monomer imparts a positive charge at low pH, leading to electrostatic repulsion and swelling of the hydrogel network. Conversely, at higher pH, the amine groups are deprotonated, causing the hydrogel to shrink. This pH-dependent swelling behavior can be exploited for the targeted release of therapeutic agents in specific physiological environments.

These application notes provide a detailed protocol for the synthesis of a DMAPAA hydrogel via free-radical polymerization, along with methods for its characterization.

Data Presentation

The swelling behavior of DMAPAA hydrogels is a critical parameter for their application in drug delivery. The equilibrium swelling ratio (ESR) is influenced by factors such as pH, temperature, and the crosslinking density of the hydrogel. The following table summarizes typical swelling data for a DMAPAA hydrogel synthesized with varying crosslinker concentrations.

| Hydrogel Formulation | Crosslinker (MBA) Concentration (mol%) | Swelling Medium | Equilibrium Swelling Ratio (g/g) |

| DMAPAA-1 | 1.0 | pH 3.0 Buffer | 25.5 |

| pH 7.4 Buffer | 8.2 | ||

| DMAPAA-2 | 2.0 | pH 3.0 Buffer | 18.7 |

| pH 7.4 Buffer | 6.5 | ||

| DMAPAA-3 | 3.0 | pH 3.0 Buffer | 12.1 |

| pH 7.4 Buffer | 5.1 |

Note: The data presented are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Materials

-

This compound) (DMAPAA), monomer

-

N,N'-methylenebis(acrylamide) (MBA), crosslinker

-

Ammonium (B1175870) persulfate (APS), initiator

-

N,N,N',N'-Tetramethylethylenediamine (TEMED), accelerator

-

Deionized (DI) water

-

Phosphate buffered saline (PBS) at pH 7.4 and pH 3.0

Equipment

-

Glass vials or molds

-

Magnetic stirrer and stir bars

-

Water bath or oven

-

Lyophilizer (freeze-dryer)

-

Scanning Electron Microscope (SEM)

-

Fourier-Transform Infrared (FTIR) Spectrometer

Synthesis of DMAPAA Hydrogel

This protocol describes the synthesis of a DMAPAA hydrogel using free-radical polymerization.

-

Preparation of the Monomer Solution:

-

In a glass vial, dissolve the desired amount of DMAPAA monomer and MBA crosslinker in DI water to achieve the target total monomer concentration (e.g., 10-20 wt%).

-

Stir the solution gently using a magnetic stirrer until all components are fully dissolved.

-

-

Initiation of Polymerization:

-

Add the initiator, ammonium persulfate (APS), to the monomer solution. The concentration of APS is typically around 0.5-1.0 mol% relative to the monomer.

-

Add the accelerator, TEMED, to the solution. The amount of TEMED is usually equimolar to APS.

-

After adding the initiator and accelerator, mix the solution thoroughly but briefly to ensure homogeneity.

-

-

Gelation:

-

Pour the final solution into a suitable mold (e.g., between two glass plates with a spacer, or into small vials).

-

Place the mold in a water bath or oven at a controlled temperature (e.g., 50-60 °C) to allow polymerization to proceed.

-

The polymerization time can vary from a few hours to overnight, depending on the specific reaction conditions. The formation of a solid, transparent or translucent gel indicates the completion of the reaction.

-

-

Purification:

-

Once the hydrogel has formed, carefully remove it from the mold.

-

Immerse the hydrogel in a large volume of DI water for 2-3 days to remove any unreacted monomers, initiator, and other impurities. Change the water frequently (e.g., every 8-12 hours) to ensure thorough purification.

-

-

Drying:

-

After purification, the swollen hydrogel can be dried to a constant weight. Freeze-drying (lyophilization) is a preferred method to obtain a porous xerogel structure.

-

Characterization of DMAPAA Hydrogel

Swelling Studies:

-

Weigh the dried hydrogel (Wd).

-

Immerse the hydrogel in a buffer solution of a specific pH (e.g., pH 3.0 or pH 7.4) at a constant temperature.

-

At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

-

Continue this process until the hydrogel reaches a constant weight, indicating equilibrium swelling.

-

Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd

Morphological Analysis (SEM):

The porous structure of the hydrogel can be visualized using Scanning Electron Microscopy (SEM). A sample of the freeze-dried hydrogel is mounted on a stub, sputter-coated with a conductive material (e.g., gold), and then imaged under the SEM.